2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride
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Overview
Description
2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a hydrochloride salt form of 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Introduction of the Ethyl Group: The ethyl group is introduced at the 3-position of the piperidine ring using an alkylation reaction.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached to the 4-position of the piperidine ring through a substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors are used.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulation of Ion Channels: Affecting the activity of ion channels, which can alter cellular excitability and neurotransmission.
Comparison with Similar Compounds
2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride can be compared with other similar compounds, such as:
2-[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid;hydrochloride: This compound has a similar structure but with an ethenyl group instead of an ethyl group.
2-[(3R,4S)-3-Methylpiperidin-4-yl]acetic acid;hydrochloride: This compound has a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. The presence of the ethyl group at the 3-position of the piperidine ring imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-7-6-10-4-3-8(7)5-9(11)12;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVLWGMLJLJEEW-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCC[C@H]1CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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